

Ebvaciclib: A Comprehensive In-depth Technical Guide on its Safety and Toxicity Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the safety and toxicity profile of **Ebvaciclib**, a novel cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. The information presented is collated from a comprehensive suite of preclinical and early-phase clinical studies designed to rigorously evaluate the compound's safety.

Non-Clinical Safety Evaluation

The non-clinical safety program for **Ebvaciclib** was conducted in accordance with global regulatory guidelines and included in vitro and in vivo studies to identify potential target organs of toxicity and to establish a safe starting dose for clinical trials.

In Vitro Toxicology

A panel of in vitro assays was conducted to assess the cytotoxic potential of **Ebvaciclib** against various human cell lines.

Table 1: In Vitro Cytotoxicity of **Ebvaciclib**



Cell Line	Assay Type	Endpoint	Result (IC50)
Human Hepatocytes	Cell Viability	ATP Content	> 100 μM
Human Renal Proximal Tubule Cells	Cell Viability	Neutral Red Uptake	> 100 μM
Human Cardiomyocytes (iPSC-derived)	Electrophysiology	hERG Channel Inhibition	> 50 μM
Human Bone Marrow Progenitors	Colony Forming Unit	CFU-GM Inhibition	5 μΜ

hERG Channel Inhibition Assay:

- Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.
- Method: Automated patch-clamp electrophysiology.
- \circ Procedure: Cells were exposed to a range of **Ebvaciclib** concentrations (0.1 to 100 μ M). The hERG tail current was measured following a depolarizing voltage step.
- Analysis: The concentration-response curve was plotted to determine the IC50 value.
- · Colony Forming Unit (CFU) Assay:
 - Source: Human bone marrow mononuclear cells.
 - Method: Cells were cultured in a semi-solid methylcellulose medium containing cytokines to promote granulocyte-macrophage colony growth (CFU-GM).
 - Procedure: Cells were incubated with Ebvaciclib (0.01 to 10 μM) for 14 days.
 - Analysis: Colonies were counted, and the IC50 for CFU-GM inhibition was calculated.

In Vivo Toxicology



Repeat-dose toxicity studies were conducted in two species, rat and monkey, to evaluate the safety profile of **Ebvaciclib** following daily oral administration.

Table 2: Summary of Findings in 28-Day Repeat-Dose Rat Toxicity Study

Dose Group (mg/kg/day)	Key Observations	No-Observed-Adverse- Effect Level (NOAEL)
10 (Vehicle Control)	No treatment-related findings.	-
30	Reversible, dose-dependent decrease in neutrophils and lymphocytes.	30 mg/kg/day
100	Significant bone marrow hypocellularity, decreased red blood cell parameters.	-
300	Morbidity leading to early euthanasia in some animals, severe hematological and gastrointestinal toxicity.	-

Table 3: Summary of Findings in 28-Day Repeat-Dose Monkey Toxicity Study

Dose Group (mg/kg/day)	Key Observations	No-Observed-Adverse- Effect Level (NOAEL)
5 (Vehicle Control)	No treatment-related findings.	-
15	Mild, reversible neutropenia.	15 mg/kg/day
45	Moderate, reversible neutropenia and mild anemia.	-
120	Severe neutropenia, thrombocytopenia, and gastrointestinal distress.	-

• Animal Models: Sprague-Dawley rats and Cynomolgus monkeys.



- Administration: Once daily oral gavage for 28 consecutive days.
- In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.
- Clinical Pathology: Hematology and serum chemistry analysis at baseline, day 14, and day 28.
- Terminal Procedures: Full necropsy, organ weight measurements, and histopathological examination of a comprehensive list of tissues.

Clinical Safety Evaluation

The clinical safety of **Ebvaciclib** was evaluated in a Phase 1, open-label, dose-escalation study in patients with advanced solid tumors.

Table 4: Treatment-Emergent Adverse Events (TEAEs) Occurring in ≥15% of Patients in the Phase 1 Study (All Grades)

Adverse Event	Frequency (N=48)	Percentage
Neutropenia	38	79%
Fatigue	25	52%
Nausea	21	44%
Leukopenia	19	40%
Anemia	15	31%
Diarrhea	12	25%
Vomiting	9	19%
Decreased Appetite	8	17%

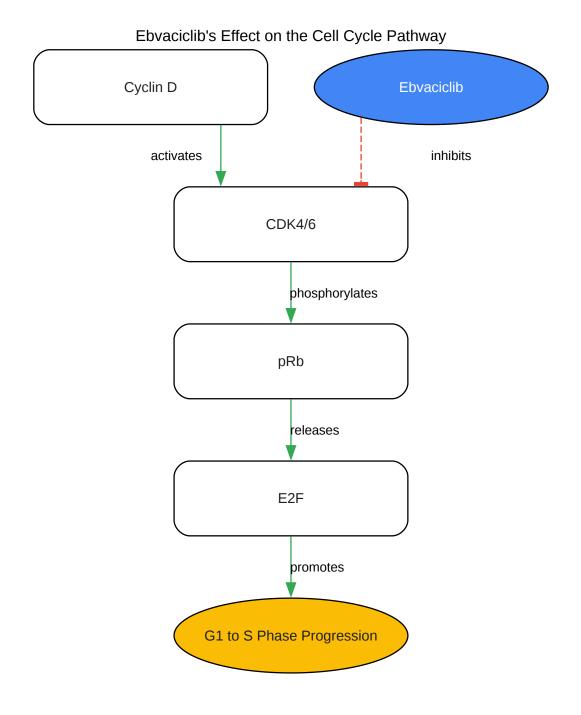
Table 5: Grade 3/4 Treatment-Emergent Adverse Events (TEAEs) Occurring in ≥5% of Patients



Adverse Event	Frequency (N=48)	Percentage
Neutropenia	22	46%
Leukopenia	11	23%
Anemia	4	8%
Febrile Neutropenia	3	6%

Visualizations: Signaling Pathways and Experimental Workflows

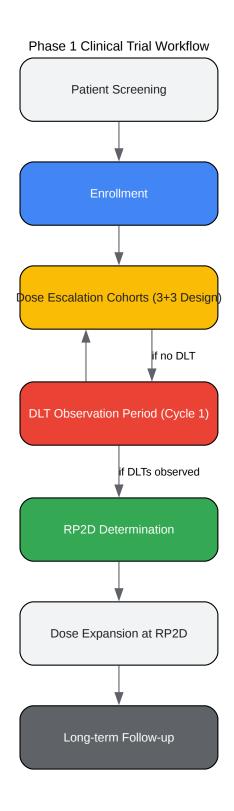




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Caption: **Ebvaciclib** inhibits CDK4/6, preventing cell cycle progression.





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Caption: Workflow of the Phase 1 dose-escalation and expansion study.



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